

Application Notes and Protocols for Acid Blue 29 in Textile Dyeing Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Blue 29

Cat. No.: B1384188

[Get Quote](#)

Introduction

Acid Blue 29 is an anionic diazo dye widely utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamide fibers like nylon.[1][2] Its popularity stems from its ability to produce vibrant blue shades with good colorfastness properties. The dyeing mechanism primarily involves the formation of ionic bonds between the negatively charged sulfonate groups ($-\text{SO}_3^-$) in the dye molecule and the protonated amino groups ($-\text{NH}_3^+$) in the fibers under acidic conditions.[3][4] This document provides detailed application notes and experimental protocols for researchers utilizing **Acid Blue 29** in textile dyeing studies.

Data Presentation

Quantitative data pertaining to the physicochemical properties, dyeing parameters, colorfastness, and thermodynamic and kinetic aspects of **Acid Blue 29** are summarized in the tables below.

Table 1: Physicochemical Properties of **Acid Blue 29**

Property	Value
C.I. Name	Acid Blue 29
C.I. Number	20460
Molecular Formula	C ₃₂ H ₂₁ N ₅ Na ₂ O ₆ S ₂
Molecular Weight	616.49 g/mol [5]
Chemical Class	Diazo Dye [1]

| λ_{max} (in water) | 593 nm - 602 nm[\[1\]\[5\]](#) |

Table 2: Recommended Dyeing Parameters for **Acid Blue 29** on Various Fibers

Parameter	Wool	Silk	Nylon
pH	4.5 - 5.5[6]	4.0 - 5.0[6]	4.0 - 6.0[4]
Temperature	85 - 100°C [6][7]	85 - 90°C [6]	90 - 100°C
Time	45 - 60 min	45 - 60 min	30 - 60 min
Liquor Ratio	40:1 [6]	30:1 - 50:1 [6][8]	50:1 [9]

| Auxiliaries | Acetic Acid/Citric Acid, Glauber's Salt (Levelling agent)[\[6\]](#) | Acetic Acid/Citric Acid, Glauber's Salt (Levelling agent)[\[6\]\[10\]](#) | Acetic Acid, Levelling Agent |

Table 3: Colorfastness Properties of Acid Dyes on Protein and Polyamide Fibers

Fastness Test	Wool	Silk	Nylon
Light Fastness	Good	Good[8]	Good[4]
Washing Fastness	Moderate to Good	Good [8]	Good [4]
Rubbing Fastness	Very Good [8]	Very Good [8]	Good to Excellent [4] [11]
Perspiration Fastness	Good [8]	Good [8]	Good [4]

Note: Fastness ratings can vary depending on the dyeing depth, substrate, and finishing processes.

Table 4: Thermodynamic and Kinetic Parameters for Acid Dye Adsorption on Wool

Parameter	Value	Reference
Adsorption Isotherm Model	Langmuir	[12]
Gibbs Free Energy (ΔG°)	-2.59 to -4.03 kJ mol ⁻¹	[12]
Standard Affinity ($\Delta \mu^\circ$)	-17.94 to -19.30 kJ mol ⁻¹	[12]
Kinetic Model	Pseudo-first-order	[1]

Note: The negative ΔG° values indicate that the dyeing process is spontaneous.[\[12\]](#)

Experimental Protocols

Protocol 1: Preparation of Acid Blue 29 Stock Solution (1 g/L)

- Weighing: Accurately weigh 1.0 g of **Acid Blue 29** powder.
- Dissolving: In a 1-liter volumetric flask, dissolve the dye powder in approximately 800 mL of distilled water by stirring. Gentle heating may be applied to facilitate dissolution.
- Volume Adjustment: Once the dye is completely dissolved, allow the solution to cool to room temperature. Make up the volume to the 1-liter mark with distilled water.
- Storage: Store the stock solution in a labeled, sealed container, protected from light.

Protocol 2: Dyeing of Wool and Silk Fibers (Laboratory Scale)

- Pre-treatment: Weigh the dry textile material. Wash the material with a neutral, non-ionic detergent to remove any impurities, sizing agents, or oils.[\[13\]](#) Rinse thoroughly with distilled water.
- Dye Bath Preparation:

- Calculate the required volume of dye stock solution for the desired percentage shade on weight of fiber (o.w.f).
- In a stainless steel or enamel pot, add the calculated amount of dye stock solution to water to achieve the desired liquor ratio (e.g., 40:1 for wool, 30:1 for silk).[6]
- For leveling, 10% o.w.f. of Glauber's salt (sodium sulfate) can be added.[6]
- Dyeing Procedure:
 - Introduce the pre-wetted fabric into the dye bath at a low temperature (around 40°C).[6] [13]
 - Gradually raise the temperature to the target dyeing temperature (e.g., 85-90°C for silk, near boiling for wool) over 30-45 minutes, with constant gentle stirring.[6]
 - Add an acid (e.g., acetic acid or citric acid) to adjust the pH to the optimal range (4.5-5.5 for wool, 4.0-5.0 for silk).[6]
 - Maintain the temperature and continue stirring for 45-60 minutes to ensure even dyeing.[6]
- Post-treatment:
 - Allow the dye bath to cool gradually before removing the fabric to avoid thermal shock, especially for wool.[7]
 - Rinse the dyed fabric with warm water, followed by cold water, until the water runs clear.[6]
 - Wash the fabric with a mild detergent to remove any unfixed dye.
 - Air dry the fabric away from direct sunlight.

Protocol 3: Dyeing of Nylon Fabric (Exhaust Method)

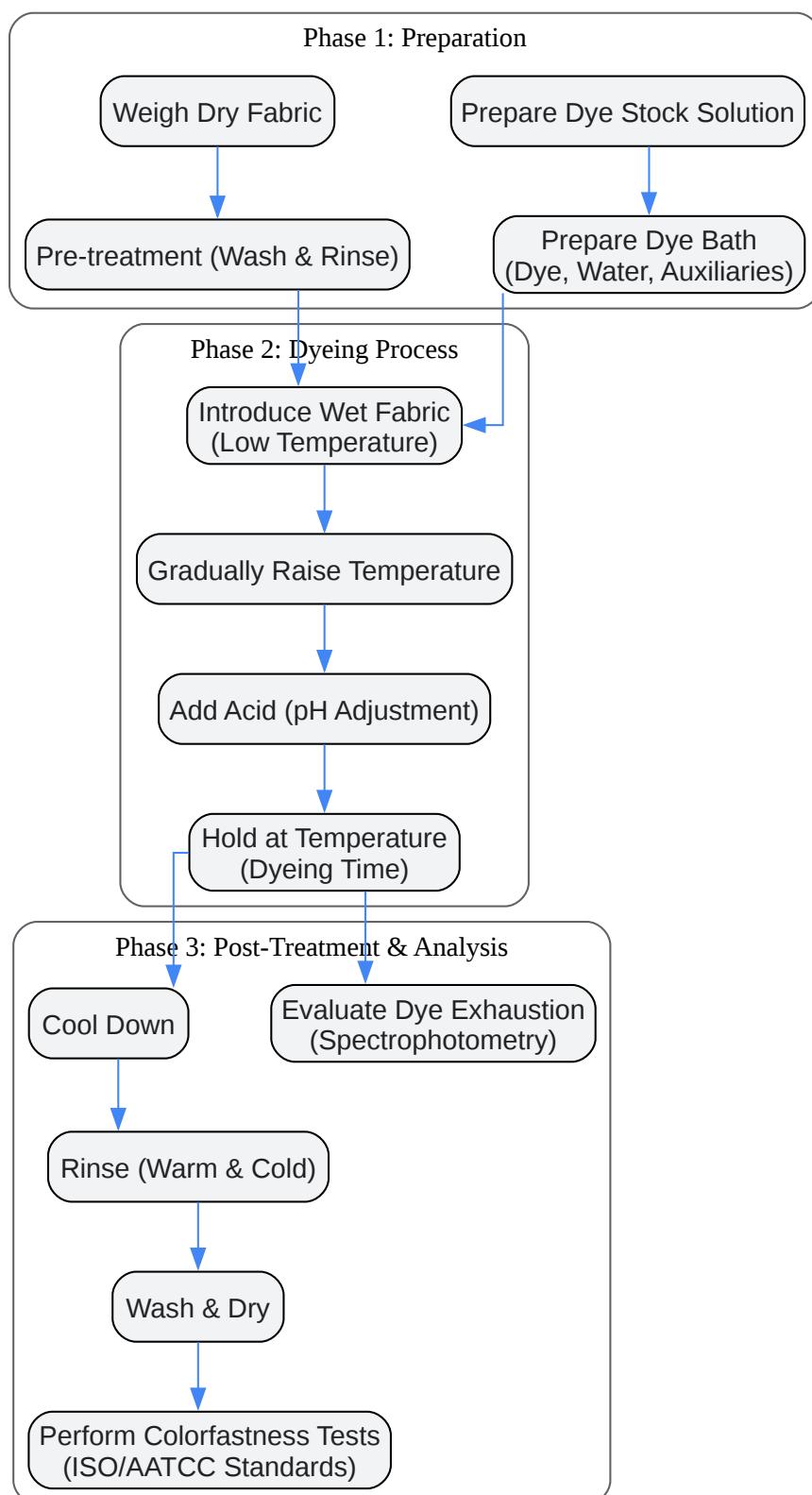
- Pre-treatment: As described in Protocol 2, step 1.
- Dye Bath Preparation: Prepare the dye bath as per Protocol 2, step 2, using a liquor ratio of 50:1.[9]

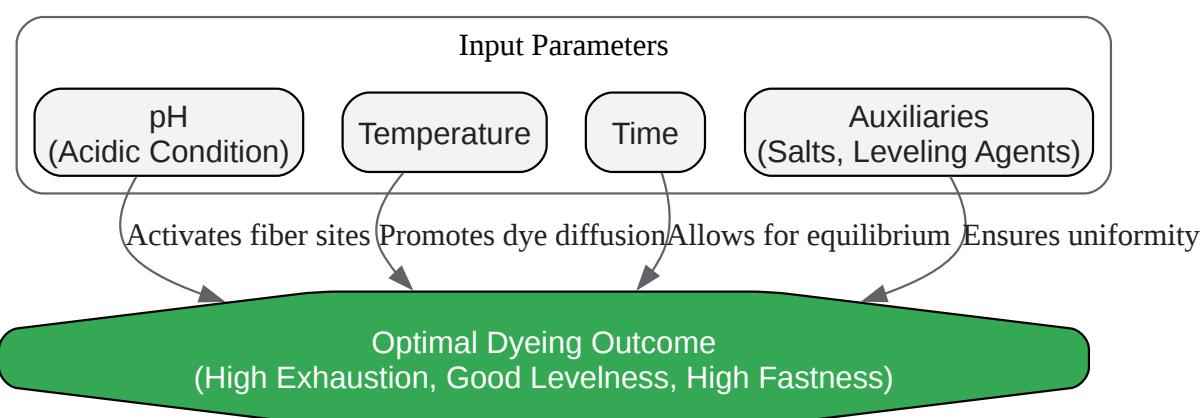
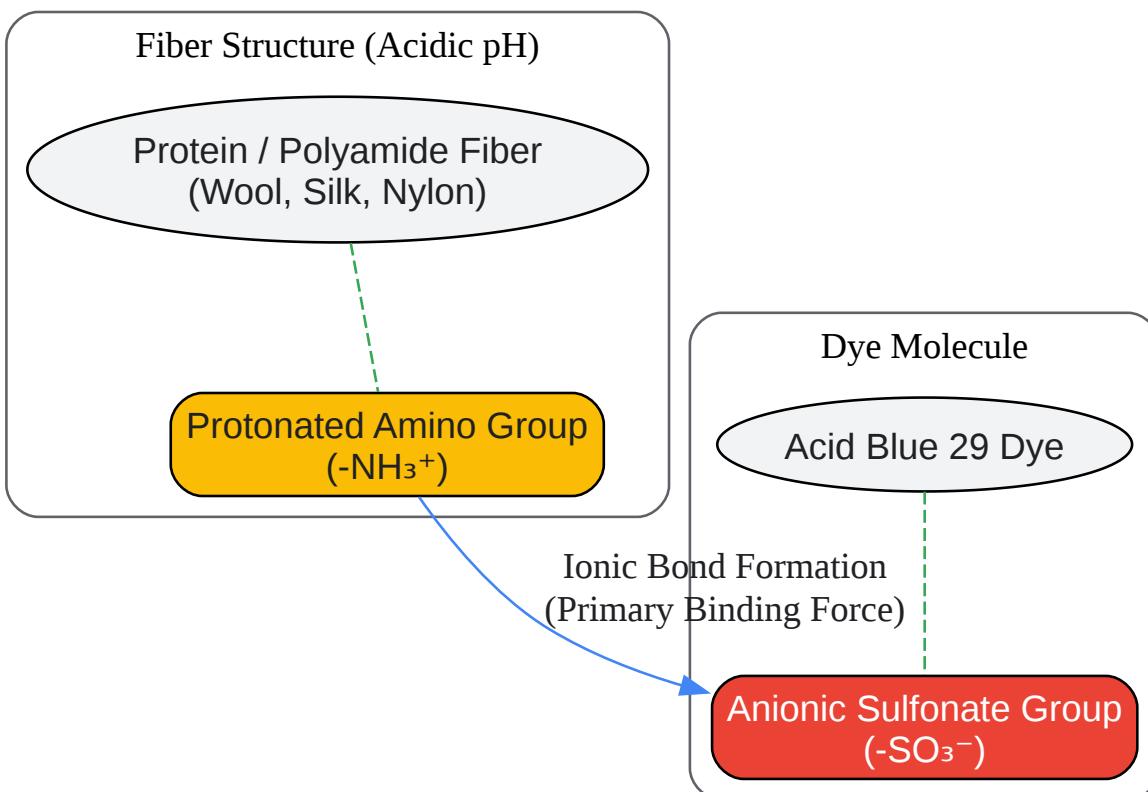
- Dyeing Procedure:
 - Immerse the wetted nylon fabric in the dye bath at 40°C.
 - Raise the temperature to 90-100°C over 30 minutes.
 - Adjust the pH to 4.0-6.0 with acetic acid.[4]
 - Maintain the dyeing temperature for 30-60 minutes with continuous agitation.
- Post-treatment: Follow the rinsing and washing steps as outlined in Protocol 2, step 4.

Protocol 4: Evaluation of Dye Bath Exhaustion

- Sampling: Before and after the dyeing process, take a small, known volume of the dye bath solution.
- Calibration Curve: Prepare a series of standard solutions of **Acid Blue 29** with known concentrations. Measure the absorbance of each standard at the dye's λ_{max} (approx. 593-602 nm) using a UV-Vis spectrophotometer and plot a calibration curve of absorbance versus concentration.[1][9]
- Measurement: Dilute the collected dye bath samples if necessary to fall within the range of the calibration curve. Measure their absorbance at the same λ_{max} .
- Calculation: Determine the initial (C_0) and final (C_1) dye concentrations from the calibration curve. Calculate the percentage of dye exhaustion (%E) using the following formula:

$$\%E = [(C_0 - C_1) / C_0] \times 100$$


Protocol 5: Colorfastness Testing



Standardized tests should be performed to evaluate the fastness properties of the dyed fabrics. These include:

- Washing Fastness: ISO 105-C06 or AATCC 61
- Rubbing (Crocking) Fastness: ISO 105-X12 or AATCC 8

- Light Fastness: ISO 105-B02 or AATCC 16
- Perspiration Fastness: ISO 105-E04 or AATCC 15

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journal.uctm.edu [journal.uctm.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. kreativni.prostor.cz [kreativni.prostor.cz]
- 8. researchgate.net [researchgate.net]
- 9. itast.ir [itast.ir]
- 10. INSTRUCTIONS - ACID DYES [gsdye.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the Thermodynamic and Kinetic Behavior of Acid Dyes in Relation to Wool Fiber Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hztya.com [hztya.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Acid Blue 29 in Textile Dyeing Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1384188#application-of-acid-blue-29-in-textile-dyeing-research\]](https://www.benchchem.com/product/b1384188#application-of-acid-blue-29-in-textile-dyeing-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com